molecular formula C11H8Cl2N2 B1629191 4,6-Dichloro-2-(3-methylphenyl)pyrimidine CAS No. 26863-48-9

4,6-Dichloro-2-(3-methylphenyl)pyrimidine

Cat. No. B1629191
CAS RN: 26863-48-9
M. Wt: 239.1 g/mol
InChI Key: KKAXFOQKQBRERL-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(3-methylphenyl)pyrimidine is a chemical compound with the CAS Number: 26863-48-9 . It is a solid substance with a molecular weight of 239.1 . It is used in the laboratory for various chemical reactions .


Synthesis Analysis

4,6-Dichloro-2-(3-methylphenyl)pyrimidine is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds . It has been used in the synthesis of N-substituted azacalix pyrimidines . It was also used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-2-(3-methylphenyl)pyrimidine consists of a pyrimidine ring which is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the ring .


Chemical Reactions Analysis

Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .


Physical And Chemical Properties Analysis

4,6-Dichloro-2-(3-methylphenyl)pyrimidine is a solid substance that is soluble in 95% ethanol . It has a boiling point of 176 °C and a melting point of 65-67 °C .

Scientific Research Applications

Synthesis of N-Substituted Azacalix Pyrimidines

This compound is utilized in the synthesis of N-substituted azacalix pyrimidines, which are a class of macrocyclic compounds with potential applications in host-guest chemistry due to their ability to form complexes with various ions and small molecules .

Starting Reagent for Disubstituted Pyrimidines

It serves as a starting reagent for synthesizing disubstituted pyrimidines through tandem amination and Suzuki-Miyaura cross-coupling, a method that is valuable in medicinal chemistry for creating compounds with potential pharmacological activities .

Biarylpyrimidine Synthesis

The compound is involved in biarylpyrimidine synthesis, which includes biaryl cross-coupling. Biaryl structures are significant in pharmaceuticals and agrochemicals due to their complex and diverse biological activities .

Anti-inflammatory Agents Development

Research has been conducted on developing new pyrimidines as anti-inflammatory agents, with detailed structure-activity relationship (SAR) analysis providing clues for synthesizing novel pyrimidine analogs with enhanced activities and minimal toxicity .

Inhibitors of Human 5-LOX

Based on the structure of certain pyrimidine derivatives, new families of strong inhibitors for human 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes, have been discovered .

Organic Synthesis Applications

The versatility of 4,6-Dichloro-2-(3-methylphenyl)pyrimidine extends to various applications in organic synthesis, where it can be used to create diverse organic compounds due to its reactivity and structural properties .

Safety and Hazards

4,6-Dichloro-2-(3-methylphenyl)pyrimidine is classified as a skin corrosive substance . It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4,6-dichloro-2-(3-methylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c1-7-3-2-4-8(5-7)11-14-9(12)6-10(13)15-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAXFOQKQBRERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615847
Record name 4,6-Dichloro-2-(3-methylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-(3-methylphenyl)pyrimidine

CAS RN

26863-48-9
Record name 4,6-Dichloro-2-(3-methylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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